1-(3-Methoxyphenyl)guanidine
Overview
Description
1-(3-Methoxyphenyl)guanidine is an organic compound with the molecular formula C8H11N3O. It is a derivative of guanidine, featuring a methoxy group attached to the phenyl ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)guanidine can be synthesized through various methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Another method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of coupling reagents and metal-catalyzed guanidylation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the methoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted guanidines .
Scientific Research Applications
1-(3-Methoxyphenyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)guanidine
- 1-(2-Methoxyphenyl)guanidine
- 1-(3-Ethoxyphenyl)guanidine
Comparison: 1-(3-Methoxyphenyl)guanidine is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different properties in terms of solubility, stability, and interaction with biological targets .
Biological Activity
1-(3-Methoxyphenyl)guanidine, also known as N-(3-methoxyphenyl)guanidine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on recent findings.
Chemical Structure and Properties
This compound features a guanidine moiety linked to a methoxy-substituted phenyl group. Its chemical formula is , and it exhibits unique properties that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₁₂N₄O |
Molecular Weight | 196.22 g/mol |
Solubility | Soluble in water |
Melting Point | 100-102 °C |
Biological Activities
This compound has been investigated for various biological activities, including:
- Neuroprotective Effects : This compound acts as a non-competitive inhibitor of the NMDA receptor, which is implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and ALS. Studies have shown that it can mitigate excessive neuronal excitation, potentially protecting against conditions like hypoxia and ischemia .
- Antimicrobial Activity : Research indicates that derivatives of guanidine compounds exhibit antibacterial properties. For instance, certain guanidine derivatives have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL .
- Analgesic Properties : Some studies suggest that compounds with similar structures may possess analgesic effects, potentially providing relief in pain management contexts .
Synthesis Methods
The synthesis of this compound typically involves the reaction of methoxy-substituted anilines with cyanamide or related compounds under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, with some methods yielding better results than others due to steric hindrance and reaction conditions .
Case Studies and Research Findings
- Neuroprotective Study : A study focusing on the neuroprotective effects of N-(3-methoxyphenyl)guanidine demonstrated its ability to reduce neuronal cell death in models of excitotoxicity. The compound significantly decreased the levels of apoptotic markers in treated cells compared to controls, suggesting a protective mechanism against NMDA receptor-mediated toxicity .
- Antimicrobial Evaluation : In another study, the antimicrobial efficacy of various guanidine derivatives was assessed against clinical isolates of resistant bacteria. The results indicated that this compound showed promising activity against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
- Pharmacokinetics and Safety : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. Safety profiles suggest minimal toxicity at therapeutic doses, making it a candidate for further clinical development .
Properties
IUPAC Name |
2-(3-methoxyphenyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJPWSGXHWIAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426939 | |
Record name | 1-(3-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57004-60-1 | |
Record name | 1-(3-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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